4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to interact with various biological targets, leading to different biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure-activity relationship (sar) of compounds with a pyrrolidine ring has been studied, and it has been found that steric factors can influence biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the pyridine ring and the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-2-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide
- 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
- 4-tert-butyl-2-oxo-N-(pyridin-5-yl)pyrrolidine-3-carboxamide
Uniqueness
4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This unique structure may result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-8-16-12(18)11(10)13(19)17-9-4-6-15-7-5-9/h4-7,10-11H,8H2,1-3H3,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKAQYJQYPDEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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